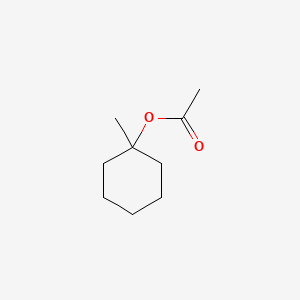
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with benzyloxy, bromo, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).
Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-5-chloro-1-(propan-2-yl)pyridin-2(1H)-one
- 3-(Benzyloxy)-5-fluoro-1-(propan-2-yl)pyridin-2(1H)-one
- 3-(Benzyloxy)-5-iodo-1-(propan-2-yl)pyridin-2(1H)-one
Uniqueness
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C15H16BrNO2 |
|---|---|
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C15H16BrNO2/c1-11(2)17-9-13(16)8-14(15(17)18)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
VCURKUPBIRNHBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8745692.png)
![N-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8745701.png)
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B8745702.png)



![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline](/img/structure/B8745742.png)

![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)



